molecular formula C13H15BrN2 B12526901 1,3-Diallylbenzimidazolium bromide

1,3-Diallylbenzimidazolium bromide

Cat. No.: B12526901
M. Wt: 279.18 g/mol
InChI Key: HXTHFTVQGOBVKV-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diallylbenzimidazolium bromide can be synthesized through the reaction of benzimidazole with allyl bromide. The reaction typically involves the following steps :

    Reaction of Benzimidazole with Allyl Bromide: Benzimidazole is reacted with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or ethanol.

    Formation of this compound: The resulting product is purified through recrystallization or column chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave activation can significantly increase the reaction rate, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

1,3-Diallylbenzimidazolium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 1,3-diallylbenzimidazole .

Mechanism of Action

The mechanism of action of 1,3-diallylbenzimidazolium bromide involves its interaction with biological molecules. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to antimicrobial effects by disrupting the cell membrane and inhibiting essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diallylbenzimidazolium bromide is unique due to its specific structure, which includes both allyl groups and a benzimidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H15BrN2

Molecular Weight

279.18 g/mol

IUPAC Name

1,3-bis(prop-2-enyl)benzimidazol-3-ium;bromide

InChI

InChI=1S/C13H15N2.BrH/c1-3-9-14-11-15(10-4-2)13-8-6-5-7-12(13)14;/h3-8,11H,1-2,9-10H2;1H/q+1;/p-1

InChI Key

HXTHFTVQGOBVKV-UHFFFAOYSA-M

Canonical SMILES

C=CCN1C=[N+](C2=CC=CC=C21)CC=C.[Br-]

Origin of Product

United States

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